molecular formula C18H15F3O3 B1359344 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone CAS No. 951888-71-4

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone

Cat. No.: B1359344
CAS No.: 951888-71-4
M. Wt: 336.3 g/mol
InChI Key: QBDASSDHEKUPOU-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone is a synthetic organic compound characterized by the presence of a 1,3-dioxane ring and a trifluoromethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to facilitate the continuous removal of water from the reaction mixture . Other methods involve the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also enhance the efficiency of water removal during the reaction, ensuring high yields and purity of the final product.

Mechanism of Action

The mechanism by which 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone stands out due to its combination of a benzophenone core with a 1,3-dioxane ring and a trifluoromethyl group. This unique structure imparts specific chemical reactivity and stability, making it valuable in diverse applications from organic synthesis to industrial production .

Properties

IUPAC Name

[4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3O3/c19-18(20,21)15-5-2-1-4-14(15)16(22)12-6-8-13(9-7-12)17-23-10-3-11-24-17/h1-2,4-9,17H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDASSDHEKUPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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